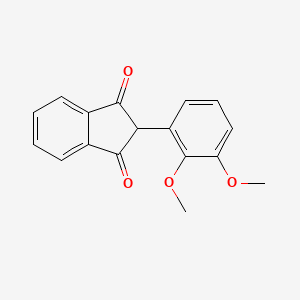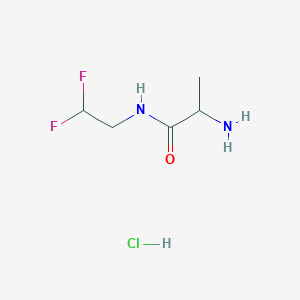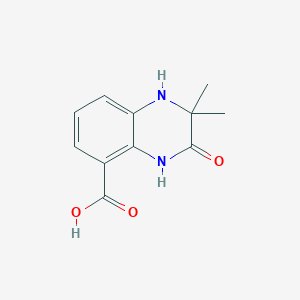![molecular formula C21H34N4O2 B13686943 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline is a complex organic compound with the molecular formula C16H25N3O2 It is a derivative of piperazine and piperidine, featuring a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline typically involves multiple steps:
Formation of Boc-protected piperazine: The initial step involves the protection of piperazine with a Boc group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The Boc-protected piperazine is then alkylated with a suitable alkyl halide to introduce the methyl group.
Coupling with piperidine: The alkylated product is coupled with piperidine under appropriate conditions to form the desired compound.
Final deprotection: The Boc group can be removed under acidic conditions if necessary, although it is often retained to protect the amine functionalities during further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine functionalities, allowing the compound to participate in various biochemical pathways. The piperazine and piperidine rings are known to interact with receptors and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the Boc protecting group.
4-[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]aniline: Similar structure with a different substitution pattern.
3-[(4-Methyl-1-piperazinyl)carbonyl]aniline: Contains a carbonyl group instead of the Boc group.
Uniqueness
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline is unique due to the presence of both piperazine and piperidine rings, along with the Boc protecting group. This combination provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways and research applications.
Eigenschaften
Molekularformel |
C21H34N4O2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
tert-butyl 4-[[1-(4-aminophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H34N4O2/c1-21(2,3)27-20(26)25-14-12-23(13-15-25)16-17-8-10-24(11-9-17)19-6-4-18(22)5-7-19/h4-7,17H,8-16,22H2,1-3H3 |
InChI-Schlüssel |
GCMBCRKGEMAEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)


![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)




